3-Bromo-5-iodo-2-methoxy-6-methylpyridine
Description
3-Bromo-5-iodo-2-methoxy-6-methylpyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with bromine (position 3), iodine (position 5), methoxy (position 2), and methyl (position 6) groups. This compound’s structural complexity makes it valuable in pharmaceutical and materials chemistry, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of both bromine and iodine, which serve as distinct leaving groups .
Structure
2D Structure
Properties
Molecular Formula |
C7H7BrINO |
|---|---|
Molecular Weight |
327.94 g/mol |
IUPAC Name |
3-bromo-5-iodo-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H7BrINO/c1-4-6(9)3-5(8)7(10-4)11-2/h3H,1-2H3 |
InChI Key |
XYZKWZKYULTZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-2-methoxy-6-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes halogenation reactions where bromine and iodine are introduced to the pyridine ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry: 3-Bromo-5-iodo-2-methoxy-6-methylpyridine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a precursor in the synthesis of biologically active compounds. Its derivatives may exhibit pharmacological activities .
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of agrochemicals .
Mechanism of Action
The mechanism by which 3-Bromo-5-iodo-2-methoxy-6-methylpyridine exerts its effects involves interactions with specific molecular targets. For instance, in coupling reactions, it acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
Halogenated Pyridines with Methoxy and Methyl Substituents
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Halogen Positioning : The target compound’s bromine (position 3) and iodine (position 5) allow orthogonal reactivity in sequential substitution reactions, unlike analogs with halogens in adjacent positions (e.g., 5-Bromo-3-iodopyridin-2-yl triflate) .
- Steric and Electronic Effects : The methyl group at position 6 enhances steric hindrance, reducing reactivity compared to unmethylated analogs like 3-Bromo-5-methoxypyridine .
- Deuterated Analogs : Compounds such as 3-Bromo-2-methyl-6-(methoxy-d3)-pyridine demonstrate the role of isotopic labeling in pharmacokinetic studies.
Pharmacological and Industrial Relevance
- Material Science : The methyl and methoxy groups improve solubility in organic solvents, facilitating use in OLEDs or catalysts .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-5-iodo-2-methoxy-6-methylpyridine?
The synthesis typically involves sequential halogenation and functionalization of the pyridine ring. A plausible route begins with 2-methoxy-6-methylpyridine, followed by regioselective bromination at position 3 using N-bromosuccinimide (NBS) under radical conditions. Subsequent iodination at position 5 can be achieved via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and quenching with iodine. Metal-catalyzed cross-coupling (e.g., Suzuki or Stille) may introduce additional substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions. Methoxy (-OCH) appears as a singlet (~δ 3.9 ppm), while methyl (-CH) resonates near δ 2.5 ppm. Halogens (Br, I) induce deshielding in adjacent protons.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHBrINO).
- X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data for bond-length and angle analysis .
Q. How does the compound’s reactivity differ in cross-coupling reactions due to bromine vs. iodine?
Iodine’s larger atomic radius and weaker C–I bond make it more reactive in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Bromine at position 3 may remain inert under mild conditions, enabling sequential functionalization. For example, selective Pd-catalyzed coupling at the iodine site allows modular derivatization .
Advanced Research Questions
Q. What role does this compound play in structure-activity relationship (SAR) studies for enzyme inhibitors?
The pyridine core is a common pharmacophore in CYP450 inhibitors (e.g., CYP1B1). Substituent positions influence binding:
- Methoxy at C2 enhances electron density, affecting hydrogen bonding.
- Methyl at C6 increases lipophilicity, improving membrane permeability.
- Halogens (Br, I) modulate steric bulk and electronic effects at active sites. Comparative assays (e.g., EROD for CYP1B1 inhibition) quantify activity changes when substituents are modified .
Q. What challenges arise in purifying this compound, and how are they addressed?
Common impurities include dihalogenated byproducts and dehalogenated intermediates. Techniques:
- Flash Chromatography : Gradient elution (hexane:EtOAc) separates halogenated isomers.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC-MS : Monitors trace impurities (<0.5%) for pharmaceutical-grade material .
Q. How do solvent and temperature affect its stability during storage?
The compound is light- and moisture-sensitive. Storage recommendations:
- Temperature : –20°C under argon to prevent dehalogenation.
- Solvent : DMSO or anhydrous THF for long-term stability.
- Decomposition Indicators : Discoloration (yellow→brown) signals iodine loss; periodic NMR checks verify integrity .
Q. Which catalytic systems optimize its use in multi-step syntheses of bioactive molecules?
- Palladium Catalysts : Pd(PPh) or XPhos ligands enable Suzuki couplings at iodine.
- Copper-Mediated Ullmann Reactions : Introduce amines at bromine sites.
- Microwave-Assisted Synthesis : Reduces reaction time for sequential functionalization (e.g., 30 mins at 120°C vs. 24 hrs conventionally) .
Q. How do computational methods (e.g., molecular docking) guide its application in drug design?
Docking studies (AutoDock Vina, Schrödinger Suite) predict binding modes to targets like kinase domains. The iodine atom’s polarizability enhances van der Waals interactions, while methoxy groups form hydrogen bonds with catalytic residues. MD simulations assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
